molecular formula C4H4F3N3 B6161716 1-azido-1-(trifluoromethyl)cyclopropane CAS No. 1934922-62-9

1-azido-1-(trifluoromethyl)cyclopropane

Cat. No.: B6161716
CAS No.: 1934922-62-9
M. Wt: 151.1
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Description

1-Azido-1-(trifluoromethyl)cyclopropane is a specialized chemical building block of high interest in medicinal and agrochemical research. This compound combines the unique strain and stereoelectronic properties of the cyclopropane ring with the high reactivity of an organic azide and the pronounced electronic effects of the trifluoromethyl group. The azide functional group makes this compound a versatile precursor for the synthesis of various nitrogen-containing heterocycles through cycloaddition and denitrogenative transformation reactions . Specifically, it can serve as a precursor for synthesizing complex molecules like pyrroles, imidazoles, and triazoles, which are privileged scaffolds found in a large number of approved pharmaceuticals and agrochemicals . The incorporation of the trifluoromethyl group is a widely employed strategy in modern drug design, as it can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity . As a research chemical, this compound is particularly valuable for exploring new synthetic pathways and creating novel compounds for biological screening. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1934922-62-9

Molecular Formula

C4H4F3N3

Molecular Weight

151.1

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 Azido 1 Trifluoromethyl Cyclopropane

Ring-Opening Reactions of the Cyclopropane (B1198618) Ring System

The significant ring strain inherent in the three-membered cyclopropane ring, coupled with the strong electron-withdrawing nature of the trifluoromethyl group, renders the 1-azido-1-(trifluoromethyl)cyclopropane system susceptible to various ring-opening reactions. These transformations can be initiated by nucleophiles or radical species, leading to a range of functionalized acyclic products.

Nucleophile-Initiated Ring-Opening Processes (e.g., S_N2-like mechanisms)

The cyclopropane ring in this compound is activated towards nucleophilic attack due to the presence of the trifluoromethyl group. This powerful electron-withdrawing group polarizes the C-C bonds of the ring, making the carbon atoms electrophilic. In a process analogous to the ring-opening of donor-acceptor (D-A) cyclopropanes, nucleophiles can attack one of the ring carbons in an S_N2-like fashion. researchgate.net This attack is driven by the release of ring strain.

The proposed mechanism involves the nucleophile attacking one of the methylene (B1212753) carbons of the cyclopropane ring. This leads to the cleavage of the adjacent C-C bond, with the negative charge being stabilized by the trifluoromethyl group on the adjacent carbon. This process results in a 1,3-difunctionalized propane (B168953) derivative. The regioselectivity of the attack is influenced by steric and electronic factors. While specific experimental data on this compound is limited, studies on similarly activated cyclopropanes suggest that a wide range of nucleophiles, including arenes, indoles, azides, and alcohols, could potentially be used. researchgate.net The reaction is often catalyzed by a Brønsted acid in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP) to enhance the electrophilicity of the cyclopropane ring. researchgate.net

Radical-Mediated Ring Transformations (e.g., with Trifluoromethyl Radicals)

The study of α-trifluoromethylcyclopropyl radicals provides insight into the potential radical-mediated reactions of this compound. Research has shown that such radicals can undergo configurational equilibration. For instance, the reduction of either cis- or trans-1-bromo-1-trifluoromethyl-2-phenylcyclopropane with triphenyltin (B1233371) hydride leads to complete equilibration of the radical intermediate before reduction occurs, even at low temperatures. rsc.org

This indicates that any radical reaction involving the cleavage of a substituent from the C1 position of this compound would likely proceed through a configurationally unstable α-trifluoromethylcyclopropyl radical. Furthermore, radical additions to the cyclopropane ring or reactions initiated by the abstraction of a hydrogen atom from the ring could lead to ring-opening, affording trifluoromethyl-containing acyclic products.

Oxidative Radical Ring-Opening/Cyclization Cascades

Oxidative radical reactions provide a powerful method for the transformation of cyclopropane derivatives. beilstein-journals.orgresearchgate.net In the context of this compound, a plausible pathway involves the initial reaction at the azide (B81097) functionality to trigger a ring-opening cascade. For example, coordination of the azide group to a transition metal complex, such as those of Rhodium(II), can generate a nitrene intermediate with the extrusion of dinitrogen. beilstein-journals.org This intermediate can then undergo an intramolecular single electron transfer (SET) to form a nitrogen-centered radical. beilstein-journals.org

This radical species can subsequently trigger the cleavage of the strained cyclopropane ring, generating a carbon-centered radical. This newly formed radical can then participate in a variety of cyclization or intermolecular trapping reactions, leading to complex molecular architectures. While this specific cascade has not been explicitly reported for this compound, the general principles have been demonstrated for other azido-containing compounds and cyclopropane derivatives. beilstein-journals.org

Reactions Involving the Azido (B1232118) Functionality

The azido group is a versatile functional handle, well-known for its participation in cycloaddition reactions and its ability to be reduced to a primary amine. These reactions allow for the facile introduction of the trifluoromethylcyclopropyl motif into larger molecules.

Click Chemistry and [3+2] Cycloaddition Reactions (e.g., with Alkynes)

The azido group of this compound is expected to readily participate in [3+2] cycloaddition reactions, the most prominent of which is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org This reaction provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.

By analogy with structurally similar fluorinated azides such as 1-azido-1,1,2,2-tetrafluoroethane, this compound would serve as the azide component, reacting with a wide variety of terminal alkynes. acs.org The reaction is typically carried out using a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. The resulting triazole product links the trifluoromethylcyclopropyl group to another molecular fragment via a stable, aromatic triazole ring. This methodology is exceptionally robust, tolerating a broad range of functional groups and reaction conditions. organic-chemistry.org

The table below shows representative examples of CuAAC reactions with the analogous compound, 1-azido-1,1,2,2-tetrafluoroethane, illustrating the expected scope for this compound. acs.org

Alkyne ReactantCatalyst/SolventProductYieldRef
PhenylacetyleneCuMeSal / THF4-Phenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole70% acs.org
1-Ethynyl-4-(trifluoromethyl)benzeneCuMeSal / THF1-(1,1,2,2-Tetrafluoroethyl)-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole61% acs.org

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-azido-1,1,2,2-tetrafluoroethane, analogous to expected reactions of this compound.

Staudinger Reaction and Azide Reductions

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.org This two-step process involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate with the loss of nitrogen gas. wikipedia.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide.

This compound is expected to undergo the Staudinger reaction to produce 1-amino-1-(trifluoromethyl)cyclopropane. The presence of the electron-withdrawing trifluoromethyl group may influence the reaction rate and the stability of the intermediate iminophosphorane. Studies on perfluoroaryl azides have shown that electron-deficient azides undergo fast Staudinger reactions. nih.gov The resulting 1-amino-1-(trifluoromethyl)cyclopropane is a valuable building block, containing a chiral quaternary center.

The general reaction scheme is presented below:

Step 1: Formation of Iminophosphorane

R-N₃ + PPh₃ → R-N=PPh₃ + N₂ (where R = 1-(trifluoromethyl)cyclopropyl)

Step 2: Hydrolysis

R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

Nitrene-Mediated Transformations (e.g., Aziridination via Trifluoromethyl Nitrene)

The chemical reactivity of this compound is significantly shaped by the generation of a highly reactive trifluoromethylnitrene intermediate. This species is typically formed through thermal or photochemical decomposition, which involves the extrusion of dinitrogen. The resulting electron-deficient nitrene is a potent intermediate for various transformations, including the aziridination of alkenes. nih.govuochb.cz The development of methods for generating trifluoromethylnitrene under mild, photocatalytic conditions has expanded the scope of its application in synthesis. nih.govuochb.cz

The decomposition of an azide precursor can lead to the formation of a nitrene in either a singlet or triplet electronic state. Direct photochemical activation of azides often produces a mixture of singlet and triplet nitrenes, which can lead to different reaction products. wisc.edu However, the use of visible-light-activated transition-metal complexes as triplet sensitizers allows for the spin-selective generation of triplet nitrenes from azide precursors. wisc.edu For instance, photocatalysis with iridium complexes can facilitate triplet energy transfer to azides, leading to the formation of triplet nitrenes. uochb.cz Seminal studies have shown that while singlet nitrenes can undergo competitive C-H bond insertion (amination) and aziridination reactions, triplet nitrenes react more selectively with alkenes to afford aziridines. wisc.edu Specifically, the photocatalytic decomposition of azidotrifluoromethane has been shown to generate triplet trifluoromethylnitrene, which readily adds to alkenes. nih.govuochb.cz

Photoinduced Electron Transfer (PeT) is a known mechanism in the chemistry of certain azide-containing molecules. For example, a phenoxy-1,2-dioxetane linked to an azide unit functions as a chemiluminescent probe where the azide acts as a PeT quencher. chemrxiv.org The transformation of the azide, in this case via cycloaddition, disrupts the PeT process, leading to a "turn-on" signal. chemrxiv.org In the context of nitrene reactions, while not explicitly detailed for this compound in the provided results, ultrafast intramolecular electron transfer processes are fundamental in complex systems where donor and acceptor units are held in proximity, occurring on picosecond timescales upon photoexcitation. caltech.eduresearchgate.net Such processes involve the transfer of an electron from an electron-rich moiety to an electron-deficient one, creating a radical ion pair. caltech.edu

The chemistry of cyclopropyl (B3062369) azides can involve the formation of strained, reactive 2H-azirine intermediates. These three-membered heterocyclic compounds, containing a carbon-nitrogen double bond, are valuable synthons. beilstein-journals.org The rearrangement of a cyclopropylnitrene, generated from the corresponding azide, can lead to a ring-expanded azirine. This azirine can then participate in further reactions. For example, azirines have been shown to react with various nucleophiles and to participate in cycloaddition reactions. mdpi.com While stable trifluoromethylated 2H-azirines can be synthesized through methods like Togni reagent-mediated trifluoromethylation followed by intramolecular azirination, their role as transient intermediates from this compound is a key mechanistic pathway. beilstein-journals.org The reaction of such azirine intermediates with enols can lead to the formation of pyrrole (B145914) derivatives. mdpi.com

Transformations of the Trifluoromethyl Group

The trifluoromethyl group is one of the most important fluorine-containing motifs in medicinal and agrochemical science due to its ability to enhance metabolic stability, bioavailability, and binding affinity. beilstein-journals.org Consequently, methods to directly modify this group are of significant interest.

Activating the highly stable C-F bond of a trifluoromethyl group is a formidable challenge in organic synthesis. researchgate.net However, recent advances have demonstrated that the selective activation of a single C-F bond in (trifluoromethyl)cyclopropanes is achievable using Lewis acids. researchgate.netnii.ac.jpnih.gov When (trifluoromethyl)cyclopropanes are treated with a Lewis acid such as dimethylaluminum chloride (Me2AlCl) in the presence of nucleophiles like arenes or silyl (B83357) enol ethers, a fluoride (B91410) elimination occurs. nii.ac.jpnih.gov This process is followed by the ring-opening of the cyclopropane, leading to 4,4-difluorohomoallylated products. researchgate.netnii.ac.jp This reaction provides a novel pathway to functionalize the otherwise inert trifluoromethyl group, converting it into a difluoroalkene moiety. nii.ac.jp

The scope of this transformation is broad, with various arenes and silicon-based nucleophiles participating effectively. nii.ac.jp The table below summarizes the outcomes of the reaction between a model (trifluoromethyl)cyclopropane (1a) and different nucleophiles.

NucleophileProductYield (%)
Toluene2a95
Naphthalene2c83
Anisole2d60
Thiophene2f70
Allylsilane 4 6 94
Silyl enol ether 5 7 79
Triethylsilane3 86
Table based on reactions of a generic (trifluoromethyl)cyclopropane with various nucleophiles in the presence of Me2AlCl, as reported in the literature. nii.ac.jp

Investigations of Reaction Mechanisms and Pathways

Understanding the intricate mechanistic details of the reactions of this compound is essential for controlling its reactivity. The primary pathway initiated by thermal or photochemical energy is the loss of dinitrogen to form a nitrene. The subsequent fate of this intermediate dictates the final product distribution. For aziridination reactions involving photocatalytically generated triplet trifluoromethylnitrene, the proposed mechanism involves the formation of biradical intermediates upon reaction with an alkene. nih.govuochb.cz

In the case of Lewis acid-promoted C-F bond activation, the mechanism involves the coordination of the Lewis acid to a fluorine atom of the CF3 group. This facilitates the elimination of a fluoride ion, generating a stabilized α-carbocation containing a CF2 group. nii.ac.jp This cationic intermediate is then trapped by a nucleophile, accompanied by the ring-opening of the cyclopropane to yield the final difluorohomoallylated product. nii.ac.jp For reactions of azirines, mechanistic studies, including DFT calculations, have been used to elucidate pathways. For instance, the reaction of azirines with tertiary amines was investigated, revealing that an initially assumed nucleophilic addition was energetically unfavorable, pointing towards more complex pathways involving intermediates like azomethine ylides. mdpi.com

Experimental Mechanistic Probes (e.g., Radical-Trapping Experiments, KIE studies)

There is no specific information available in the scientific literature regarding experimental mechanistic studies, such as radical-trapping experiments or kinetic isotope effect (KIE) studies, conducted on this compound. Such experiments are crucial for elucidating reaction pathways, for instance, by detecting the presence of radical intermediates or probing the nature of bond-breaking and bond-forming steps in the rate-determining stage of a reaction. The absence of this experimental data means that any proposed mechanisms for its reactions remain speculative.

Computational Chemistry and Density Functional Theory (DFT) Studies

Similarly, a search for computational investigations using methods like Density Functional Theory (DFT) specifically for this compound yielded no results. These computational studies are essential for a deeper, quantitative understanding of a compound's reactivity.

Energy Profiles and Transition State Analysis

Without DFT studies, the energy profiles for the reactions of this compound are unknown. This includes the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. Transition state analysis provides invaluable information about the geometry and electronic structure of the highest-energy point along the reaction coordinate, offering insights into the factors that control reaction rates.

Regioselectivity and Chemoselectivity Prediction

Computational chemistry is a powerful tool for predicting the regioselectivity and chemoselectivity of reactions. For a molecule like this compound, which possesses multiple reactive sites, DFT calculations would be instrumental in determining which site is most likely to react and which of several possible products is most likely to form. This predictive capability is currently missing for this compound.

Conformational Analysis of Reactive Intermediates

The study of reactive intermediates, such as nitrenes or radicals that could be formed from the decomposition of the azide, is critical. Conformational analysis of these transient species helps in understanding their stability and subsequent reactivity. No such computational analyses have been reported for intermediates derived from this compound.

Role of Catalysts and Ligands in Steering Reaction Pathways

The influence of catalysts and their associated ligands on the reaction pathways of this compound remains unexplored. Computational studies are often employed to model catalyst-substrate interactions, explaining how a particular catalyst can favor one reaction pathway over another, thereby controlling the outcome of the reaction.

Synthetic Utility and Advanced Applications in Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

1-Azido-1,1,2,2-tetrafluoroethane has emerged as a highly versatile and stable building block for the synthesis of complex fluorinated molecules. nih.govresearchgate.net Prepared on a multigram scale, this compound demonstrates good thermal stability and is not sensitive to impact, making it a practical reagent in organic synthesis. nih.govacs.org Its primary utility lies in its ability to participate in a variety of cycloaddition and transformation reactions to introduce the N-tetrafluoroethyl group, a bioisostere of other common alkyl groups, into diverse molecular scaffolds. nih.gov The synthetic utility of this and other α-fluorinated azidoalkanes has been demonstrated in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), leading to a range of novel fluorinated heterocycles, enamides, and other valuable chemical entities. nih.gov

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. nih.govnih.gov 1-Azido-1,1,2,2-tetrafluoroethane serves as a potent precursor for a variety of these structures.

Synthesis of Triazoles and Tetrazoles

The azide (B81097) functionality of 1-azido-1,1,2,2-tetrafluoroethane makes it an ideal substrate for [3+2] cycloaddition reactions.

Triazoles: In the presence of a copper(I) catalyst, 1-azido-1,1,2,2-tetrafluoroethane readily reacts with terminal alkynes to produce 4-substituted N-tetrafluoroethyl-1,2,3-triazoles. nih.govacs.org This reaction, a variant of the well-known "click chemistry," is efficient and tolerates a range of functional groups on the alkyne partner. nih.govresearchgate.net A general procedure involves stirring the azide with the terminal alkyne in a solvent like THF at a moderate temperature overnight. nih.govacs.org

Tetrazoles: The synthesis of 5-substituted N-tetrafluoroethyltetrazoles is achieved through the reaction of 1-azido-1,1,2,2-tetrafluoroethane with primary amines. nih.govacs.org The proposed mechanism involves the nucleophilic attack of the primary amine on the terminal nitrogen of the azide group, followed by the elimination of hydrogen fluoride (B91410) and subsequent cyclization to form the tetrazole ring. nih.govacs.org This method provides access to novel tetrazoles bearing a difluoromethyl moiety, as the reaction conditions facilitate the elimination of two fluorine atoms. nih.gov

Table 1: Synthesis of Triazoles and Tetrazoles from 1-Azido-1,1,2,2-tetrafluoroethane

Product Type Reactant Catalyst/Reagents Conditions Yield Reference
1,2,3-Triazole Phenylacetylene CuMeSal THF, 40 °C, overnight 70% nih.govacs.org
1,2,3-Triazole 1-Ethynyl-4-(trifluoromethyl)benzene CuMeSal THF, 40 °C, overnight 61% acs.orgacs.org
Tetrazole n-Butylamine Et3N 40 °C, 2 h Good nih.gov
Tetrazole Cyclohexylamine Et3N 40 °C, 12 h Good nih.gov

Formation of Pyrroles, Indoles, and Imidazoles

While the direct synthesis of pyrroles and indoles from 1-azido-1,1,2,2-tetrafluoroethane is not extensively documented in the reviewed literature, the compound is a key precursor for imidazoles.

Imidazoles: N-tetrafluoroethyl-containing imidazoles can be synthesized from the 1,2,3-triazoles derived from 1-azido-1,1,2,2-tetrafluoroethane. nih.govacs.org This transformation is achieved through a rhodium(II)-catalyzed transannulation reaction where the triazole reacts with a nitrile. nih.govacs.org The reaction is typically carried out at elevated temperatures in a solvent like DCE, often using microwave irradiation to facilitate the transformation. acs.org This two-step sequence, starting from the azide, provides an efficient route to highly substituted N-fluoroalkylated imidazoles. nih.gov

Table 2: Synthesis of Imidazoles via Transannulation of Triazoles

Triazole Precursor Nitrile Catalyst Conditions Yield Reference
4-Phenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole Benzonitrile Rh2(Oct)4 DCE, 140 °C, 30 min (MW) 85% acs.org
4-Phenyl-1-(1,1,2,2-tetrafluoroethyl)-1H-1,2,3-triazole 4-(Trifluoromethyl)benzonitrile Rh2(Oct)4 DCE, 140 °C, 1 h (MW) 85% acs.org

Access to Spirocyclic and Annulated Systems

The direct application of 1-azido-1-(trifluoromethyl)cyclopropane or its analog 1-azido-1,1,2,2-tetrafluoroethane in the construction of spirocyclic and annulated systems is not a primary focus of the available research. However, the broader field of organic synthesis has seen the development of methods for creating trifluoromethyl-containing spirocycles. For instance, trifluoromethylated spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized, highlighting the interest in combining these structural motifs. researchgate.net The cyclopropane (B1198618) ring itself is a key component of many spirocyclic natural products and provides a rigid scaffold for drug design. nih.govnih.gov While direct examples are lacking, the functional groups present in the title compound suggest potential for intramolecular reactions to form annulated systems, a common strategy in heterocycle synthesis. researchgate.net

Synthesis of Aziridines and other N-CF3 Compounds

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, is a significant area of organic chemistry, though direct synthesis from this compound is not described. mdpi.com However, the N-CF3 motif is of great interest, and various strategies exist for its incorporation into heterocyclic systems. mdpi.com

The N-tetrafluoroethyl group introduced by 1-azido-1,1,2,2-tetrafluoroethane serves as a valuable surrogate for the N-CF3 group. Transformations of the heterocycles derived from this azide provide access to other N-fluoroalkyl compounds. For example, the denitrogenation of N-tetrafluoroethyl-1,2,3-triazoles, mediated by a strong acid like triflic acid, does not yield aziridines but instead affords β-enamido triflates stereoselectively. nih.govacs.org These enamides are themselves versatile intermediates for further synthetic elaborations. acs.orgresearchgate.net This reaction proceeds through the protonation of the triazole ring, followed by ring-opening and elimination of nitrogen gas. acs.org

Precursors for Stereochemically Defined Fluorinated Compounds

The development of stereoselective synthetic methods is crucial for the preparation of chiral drugs and agrochemicals. Trifluoromethyl-substituted cyclopropanes are valuable chiral building blocks, and enantioselective methods for their synthesis have been developed using rhodium-catalyzed reactions of trifluorodiazoethanes with alkenes. organic-chemistry.org These methods can achieve high levels of diastereoselectivity and enantioselectivity. organic-chemistry.org

In the context of 1-azido-1,1,2,2-tetrafluoroethane, its derivatives have been shown to be effective precursors for stereochemically defined products. As mentioned, the acid-mediated reaction of N-tetrafluoroethyl-1,2,3-triazoles with triflic acid leads to the highly stereoselective formation of enamido triflates. acs.orgresearchgate.net This transformation highlights the potential to control stereochemistry in subsequent reactions, leveraging the unique electronic properties of the N-tetrafluoroethyl group. acs.org While the focus of existing literature is not on creating chiral centers directly from the azide, the stereocontrolled synthesis of its downstream products is a key finding. acs.orgnih.gov

Integration into Multi-Component Reactions (e.g., Domino Reactions)

The unique structural combination of a trifluoromethyl group and an azide on a strained cyclopropane ring suggests that this compound could be a valuable substrate in multi-component reactions (MCRs), particularly in domino reaction sequences. While specific examples involving this exact molecule are not yet prevalent in the literature, its potential can be inferred from the known reactivity of its constituent functional groups.

Domino reactions, which involve several bond-forming steps occurring in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. nih.gov The reactivity of this compound could theoretically be harnessed in domino sequences initiated by either the azide or the strained ring.

One plausible scenario involves the use of the cyclopropane ring as a donor-acceptor (D-A) system. The trifluoromethyl group, being strongly electron-withdrawing, polarizes the cyclopropane ring, making it susceptible to nucleophilic attack and subsequent ring-opening. This ring-opening could unmask a reactive intermediate that then participates in further transformations. For instance, a domino [3+2] cycloaddition/deamination/imine hydrolysis reaction has been developed for cyclopropyl (B3062369) spirooxindoles with thiourea, demonstrating the utility of D-A cyclopropanes in accessing complex heterocyclic scaffolds. rsc.org A similar strategy could be envisioned for this compound, where the ring-opened intermediate is trapped by a third component.

Alternatively, the azide group could serve as the initial point of reactivity. Azides are well-known participants in 1,3-dipolar cycloadditions, a cornerstone of many MCRs. A reaction could be designed where the azide reacts with an alkyne or alkene, and the resulting triazole or triazoline intermediate undergoes a subsequent rearrangement or cyclization involving the trifluoromethylcyclopropyl moiety. The thermal decomposition of the azide to a nitrene could also initiate a domino sequence, leading to the formation of complex nitrogen-containing heterocyles. A domino reaction starting from a sensitive azide has been shown to lead to fused catenated pyrazolo[1,5-d]tetrazole-based energetic salts. rsc.org

The concurrent presence of the azide and trifluoromethyl groups could also be exploited. For example, trifluoromethanesulfonyl azide has been employed as a bifunctional reagent for the metal-free azidotrifluoromethylation of unactivated alkenes. nih.govrsc.org This reaction proceeds via a radical chain pathway, where both the trifluoromethyl radical and the azide group are transferred to the alkene in a single process. nih.gov While not a traditional multi-component reaction, this highlights the potential for the simultaneous introduction of both functionalities.

The following table outlines a conceptual domino reaction pathway for this compound based on known reactivities of similar structures.

Reaction Step Description Potential Outcome Analogous Reaction Reference
Step 1: Ring Activation Lewis acid coordination to the trifluoromethyl group enhances the electrophilicity of the cyclopropane ring.Formation of a polarized donor-acceptor cyclopropane.Domino reactions of D-A cyclopropanes. rsc.org
Step 2: Nucleophilic Attack A nucleophile (from a second component) attacks one of the cyclopropane carbons, leading to ring-opening.Formation of a zwitterionic or carbanionic intermediate.Ring-opening of activated cyclopropanes.
Step 3: Intramolecular Cyclization The newly formed nucleophilic center attacks the azide terminus (or a nitrene formed from it).Formation of a nitrogen-containing heterocyclic ring.Domino multicyclization of azide-ynamides. researchgate.net
Step 4: Trapping/Rearrangement A third component traps a reactive intermediate, or the molecule undergoes a final rearrangement.Formation of a complex, trifluoromethylated heterocyclic product.Multi-component reactions for drug synthesis. nih.gov

Utilization in Bioorthogonal Chemistry (Conceptual Framework)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group is a cornerstone of bioorthogonal chemistry due to its small size, stability, and lack of participation in biological processes. nih.govwikipedia.org The unique structure of this compound makes it an intriguing candidate for applications in this field, based on a conceptual framework built on established principles.

The primary application of azides in bioorthogonal chemistry is the "click" reaction, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov The trifluoromethylcyclopropyl group in this compound could offer distinct advantages in this context.

Strain-Promoted Reactivity:

The cyclopropane ring is a strained three-membered ring. While not as strained as the cyclooctynes typically used in SPAAC, the inherent ring strain could still contribute to an enhanced rate of reaction with suitable partners. nih.govresearchgate.net It is conceivable that the cyclopropyl group itself could act as a strained dienophile or dipolarophile in certain bioorthogonal reactions, although this is a less explored area. More likely, the electronic properties of the trifluoromethyl group would modulate the reactivity of the azide.

The Role of the Trifluoromethyl Group:

The trifluoromethyl group is a common substituent in medicinal chemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity. acs.org The incorporation of a trifluoromethyl group into a bioorthogonal probe could therefore improve its pharmacokinetic and pharmacodynamic properties. An N-trifluoromethyl group on azole heterocycles has been shown to increase metabolic stability and cell permeability. acs.org While in this compound the trifluoromethyl group is on the cyclopropane ring, similar benefits could be anticipated for a molecule tagged with this moiety.

Conceptual Applications:

Labeling of Biomolecules: this compound could be used to label biomolecules (e.g., proteins, glycans, nucleic acids) that have been metabolically engineered to contain a suitable reaction partner, such as a strained alkyne. The subsequent cycloaddition would attach the trifluoromethylcyclopropyl tag to the biomolecule of interest, allowing for its visualization or isolation.

Drug Delivery and Prodrug Activation: The bioorthogonal reaction could be used to assemble a drug molecule at its site of action. For example, a non-toxic drug precursor bearing a strained alkyne could be administered, followed by this compound, which would react specifically with the precursor to release the active, trifluoromethylated drug.

The following table summarizes the key features of this compound in the context of a conceptual bioorthogonal framework.

Feature Relevance to Bioorthogonal Chemistry Potential Advantage Underlying Principle
Azide Group Serves as a bioorthogonal handle for cycloaddition reactions.High specificity and stability in biological systems.Azides are abiotic and chemoselective. nih.govwikipedia.org
Cyclopropane Ring Introduces ring strain, which can accelerate reactions.Potentially faster reaction kinetics compared to unstrained azides.Strain-release is a driving force for cycloadditions. nih.govresearchgate.net
Trifluoromethyl Group Enhances lipophilicity and metabolic stability of the tagged molecule.Improved pharmacokinetic properties of the labeled biomolecule or resulting drug.Fluorine substitution is a common strategy in medicinal chemistry. acs.org
Compact Structure The small size of the cyclopropyl group minimizes perturbation of the biological system.Reduced likelihood of altering the function of the labeled biomolecule.Small tags are generally preferred in bioorthogonal labeling.

While the direct application of this compound in bioorthogonal chemistry is yet to be demonstrated, its unique combination of a proven bioorthogonal handle (the azide), a potentially rate-enhancing strained ring, and a pharmaceutically beneficial group (the trifluoromethyl moiety) makes it a highly promising subject for future research and development in this area.

Future Directions and Emerging Research Avenues for 1 Azido 1 Trifluoromethyl Cyclopropane Research

Development of Novel Catalytic Systems for Enhanced Asymmetric Synthesis

The creation of single-enantiomer trifluoromethyl-substituted cyclopropanes is a critical goal for medicinal and agricultural chemistry. Future research on 1-azido-1-(trifluoromethyl)cyclopropane will heavily focus on developing new catalytic systems capable of controlling its absolute stereochemistry during synthesis. The primary route to such compounds involves the transfer of a "trifluoromethyl-azido-carbene" equivalent to an alkene, a reaction ripe for asymmetric catalysis.

Transition metal catalysis remains a cornerstone of this research. While rhodium and copper complexes are established catalysts for cyclopropanation, the next wave of innovation will likely involve catalysts offering higher enantioselectivity and broader substrate scope specifically for this unique carbene precursor. researchgate.netorganic-chemistry.org Research into dirhodium(II) complexes with chiral carboxylate and carboxamidate ligands, such as the adamantylglycine-derived Rh₂(R-PTAD)₄, has shown great promise for related trifluoromethyl-diazo compounds, achieving excellent diastereoselectivity (>94%) and enantioselectivity (88–98% ee). organic-chemistry.org Future work will adapt and optimize these systems for the azido-containing substrate, fine-tuning the chiral environment of the catalyst to maximize stereocontrol.

Another promising frontier is biocatalysis. Engineered enzymes, particularly myoglobin (B1173299) and P450 variants, are emerging as powerful tools for asymmetric cyclopropanation. These biocatalysts can operate in environmentally benign conditions and exhibit exquisite stereoselectivity that is often complementary to traditional metal catalysts. The development of "cyclopropanases" tailored for this compound could provide access to specific stereoisomers that are difficult to obtain through other means.

The table below outlines potential catalytic systems whose principles could be applied or adapted for the asymmetric synthesis of this compound, based on successes with analogous transformations.

Catalyst TypeLigand/Variant ExamplesPotential Advantages & Research Focus
Chiral Rhodium(II) Catalysts Adamantylglycine-derived (PTAD), Phthalamide-based (PTPA)High turnover numbers, proven efficacy for CF₃-carbenes. organic-chemistry.org Focus on ligand modification for the azido-group.
Chiral Copper(I) Catalysts Bis(oxazoline) (Box), Pyridine-based ligandsLower cost, different reactivity profile. researchgate.net Exploration of ligand scaffolds to enhance enantioselectivity.
Engineered Myoglobin Mb(H64V,V68A)High stereoselectivity, operates in aqueous media. Focus on directed evolution to optimize for the azido-carbene.
Palladium(II) Catalysts Chiral phosphine (B1218219) ligandsPotential for different mechanistic pathways and C-H functionalization. nih.gov Research into Pd-catalyzed carbene transfer reactions.

Exploration of New Reactivity Pathways and Cascade Reactions

The dense arrangement of functional groups in this compound makes it an ideal substrate for cascade reactions, where a single event triggers a series of bond-forming transformations to rapidly build molecular complexity. Future research will delve into selectively unlocking the stored energy within the azide (B81097) and the strained ring to initiate these cascades.

One key area of exploration is the controlled reactivity of the azide group. Beyond its common use in "click" chemistry, the azide can be transformed into a highly reactive nitrene intermediate through thermal, photochemical, or catalytic activation. This nitrene can then participate in a variety of intramolecular reactions, such as C-H bond insertion or ring expansion, to forge new heterocyclic systems. The challenge lies in controlling the high reactivity of the nitrene, a task that may be accomplished with novel transition metal catalysts that mediate its formation and subsequent reactions under mild conditions.

The strained cyclopropane (B1198618) ring is also primed for designed fragmentation. Ring-opening reactions, initiated by a nucleophile, an electrophile, or a radical, can unveil reactive intermediates that are poised for subsequent transformations. For instance, a TEMPO-mediated ring-opening of related cyclopropanols with organic azides has been shown to construct α,β-double C-N bonds in one pot. nih.govorganic-chemistry.org Applying similar logic, the ring of this compound could be opened to generate a γ-azido-α-trifluoromethyl carbanion or related species, which could then be trapped intramolecularly or intermolecularly. Photocatalysis offers a particularly mild and powerful method for initiating such radical-based ring-opening cascades. acs.org

Future research will likely target the development of one-pot sequences that combine multiple transformations, as illustrated by the following potential pathways:

Azide Reduction/Ring-Opening Cascade: Reduction of the azide to an amine, followed by a directed ring-opening to form functionalized pyrrolidines or other nitrogen-containing heterocycles.

Nitrene Formation/Cycloaddition Cascade: In situ generation of the nitrene followed by an intramolecular [3+2] cycloaddition with a tethered alkene or alkyne.

Radical Ring-Opening/Cyclization: A photochemically-induced single-electron transfer to open the cyclopropane ring, followed by a radical cyclization onto a nearby functional group to build complex polycyclic systems. acs.org

Integration into Advanced Functional Materials Synthesis

The unique combination of the polar azide and the lipophilic, metabolically stable trifluoromethyl-cyclopropyl moiety makes this compound an attractive building block for advanced functional materials. The azide group, in particular, serves as a versatile chemical handle for integrating the molecule into larger structures.

A primary avenue of research will be in polymer science. The azide allows for facile incorporation into polymer chains or for grafting onto surfaces using highly efficient and orthogonal click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nsf.gov By attaching the 1-(trifluoromethyl)cyclopropyl group to polymer backbones, researchers can precisely tune material properties. The introduction of this group is expected to enhance:

Hydrophobicity and Lipophilicity: Leading to materials with low surface energy for applications like anti-fouling coatings.

Thermal Stability: The strong C-F and C-C bonds can increase the degradation temperature of the polymer.

Biocompatibility: The cyclopropyl (B3062369) group is a known bioisostere, and its fluorinated version could be used in designing new biomaterials. nsf.gov

Furthermore, monomers derived from this compound could be synthesized and polymerized to create entirely new classes of fluorinated polymers. These materials could possess unique optical, electronic, or self-assembly properties. The table below lists potential polymer systems where this functional group could be incorporated.

Polymer TypeMethod of IncorporationPotential Application
Polyurethanes As an azido-functionalized diol in the polymerization step. nsf.govTunable elastomers, biomedical hydrogels.
Polyesters/Polycarbonates Post-polymerization modification via click chemistry.Biodegradable materials with modified surface properties.
Polystyrenes/Polyacrylates Copolymerization with an azide-containing monomer. specificpolymers.comSpecialty plastics, functional coatings.

Computational Design and Prediction of Novel Transformations

As experimental exploration of this compound continues, computational chemistry will serve as a critical partner, enabling the prediction of reactivity and the rational design of new catalysts and reactions. nih.gov Density Functional Theory (DFT) calculations are becoming increasingly powerful for mapping the potential energy surfaces of complex reaction pathways. researchgate.netmdpi.com

For this specific molecule, computational studies will be invaluable in several key areas:

Predicting Reaction Selectivity: DFT calculations can model the transition states for different regio- and stereochemical outcomes in catalytic cyclopropanation. researchgate.net This allows for the in silico screening of various chiral ligands to identify candidates that are most likely to provide high enantioselectivity, thereby guiding and accelerating experimental efforts.

Elucidating Cascade Mechanisms: The mechanisms of complex cascade reactions are often difficult to determine experimentally. Computational modeling can trace the entire reaction coordinate, identifying key intermediates and transition states to confirm or refute a proposed mechanism. nih.gov For example, calculations can predict the feasibility of a nitrene insertion versus a ring-expansion pathway upon azide activation.

Designing Novel Catalysts: Beyond screening existing ligands, computational methods can be used for the de novo design of catalysts. By modeling the active site and the substrate-catalyst interactions, researchers can design enzyme variants or synthetic ligands with pockets specifically shaped to bind this compound's precursor and guide the reaction to the desired stereoisomer. nih.gov

Assessing Reactivity: Global and local reactivity descriptors derived from DFT, such as electrophilicity indices and Fukui functions, can help predict how the molecule will react with different reagents. researchgate.netscribd.com This can help rationalize why certain reactions are favored and predict the most reactive sites in the molecule under different conditions.

The synergy between computational prediction and experimental validation will be essential for unlocking the full synthetic potential of this unique and versatile fluorinated building block, paving the way for its use in creating the next generation of pharmaceuticals, agrochemicals, and advanced materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 1-azido-1-(trifluoromethyl)cyclopropane, and how do reaction parameters affect product yield?

  • Methodological Answer : Synthesis typically involves cyclopropanation strategies. For example, iron-catalyzed reactions using trifluoroethylamine hydrochloride in aqueous media yield trifluoromethyl cyclopropane derivatives (Table 6, ). Post-functionalization with azide groups can be achieved via metal-free sp²-sp³ coupling using NaN₃ under mild conditions (rt to 90°C) . Critical parameters include:

  • Catalysts : Pd(OAc)₂/XantPhos for cross-coupling (yields ~75%) .
  • Solvent : THF stabilizes azide intermediates .
  • Reaction Time : 3 days for complete conversion in phosphazene-based syntheses .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond lengths (C-C: 1.51–1.54 Å) and cyclopropane ring angles (~60°) .
  • ¹⁹F NMR : Trifluoromethyl signal at δ -62 to -65 ppm .
  • IR Spectroscopy : Azide stretch at ~2100 cm⁻¹ .
  • Purity Assessment : HPLC (UV detection at λ = 254 nm) or GC-MS .

Q. What safety protocols are essential when handling azido-functionalized cyclopropanes?

  • Methodological Answer :

  • Synthesis : Use blast shields and dilute solutions (<0.1 M) to mitigate explosion risks .
  • Storage : Store at -20°C in amber vials with PTFE-lined caps .
  • Decomposition : Quench excess azides with NaNO₂/HCl (1:1 v/v) under ice cooling .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and azido groups influence the ring strain and thermal stability of this compound?

  • Methodological Answer :

  • Ring Strain : The electron-withdrawing trifluoromethyl group increases strain (+8 kcal/mol vs. unsubstituted cyclopropane) but stabilizes the azide moiety. Theoretical calculations (DFT) and experimental TGA data show decomposition onset at 120°C (ΔH = 150 kJ/mol) .
  • Contradictions : Methyl-substituted analogs decompose at 60°C , highlighting the need for controlled kinetic studies to resolve stability trends .

Q. What stereoselective strategies achieve enantiomerically enriched 1-azido-1-(trifluoromethyl)cyclopropanes, and how is enantiomeric excess (ee) quantified?

  • Methodological Answer :

  • Asymmetric Catalysis : Rh₂(S-DOSP)₄ achieves ee >90% in cyclopropanation .
  • Chiral Auxiliaries : Mitsunobu reactions with (R)-BINOL yield diastereomeric ratios up to 95:5 .
  • Analysis : Chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10) or ¹⁹F{¹H} NMR with Eu(hfc)₃ .

Q. How can computational chemistry predict the reactivity of this compound in click chemistry applications?

  • Methodological Answer :

  • DFT Calculations : Predict activation barriers for azide-alkyne cycloaddition (ΔG‡ ~18 kcal/mol).
  • Solvent Effects : COSMO-RS models simulate polarity-driven reactivity in DMSO vs. THF .
  • Contradictions : Experimental yields in aqueous media (75%) contradict non-polar solvent predictions (40%), suggesting microenvironmental stabilization .

Notes

  • Methodological answers integrate experimental and computational approaches, addressing both reproducibility and data contradictions.
  • Advanced questions emphasize stereoselectivity, electronic effects, and predictive modeling, reflecting current research frontiers .

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